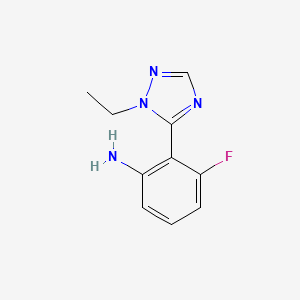
2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position of the triazole ring and a fluorine atom at the 3-position of the aniline ring
Métodos De Preparación
The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve refluxing the mixture in ethanol for several hours . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically the corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in cells, such as DNA replication and protein synthesis. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be compared with other triazole derivatives, such as:
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has a similar triazole ring but differs in the substitution pattern on the aniline ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a fluorine atom, leading to different chemical and biological properties.
1-(2-ethyl-1,2,4-triazol-3-yl)ethanamine: This compound has a different substitution pattern on the triazole ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FN4 |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-(2-ethyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-2-15-10(13-6-14-15)9-7(11)4-3-5-8(9)12/h3-6H,2,12H2,1H3 |
Clave InChI |
BOKVOSQQDQXQRF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)C2=C(C=CC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


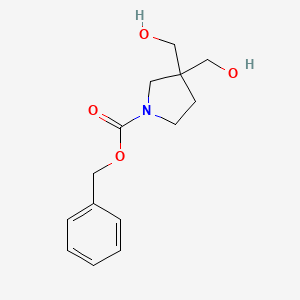
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

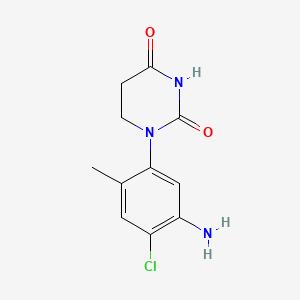

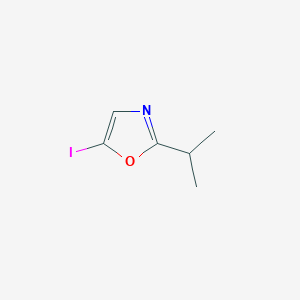
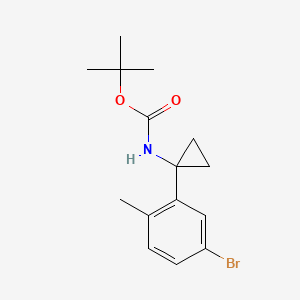
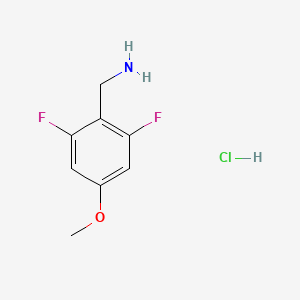
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
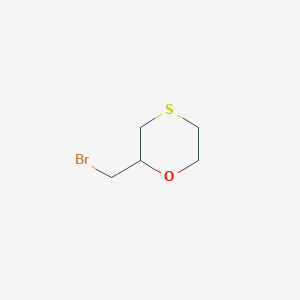

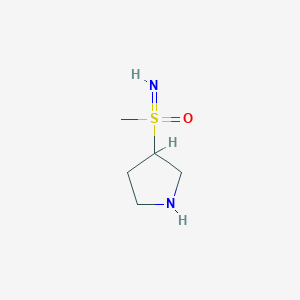
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

